molecular formula C11H16O3 B14663313 Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate CAS No. 51557-87-0

Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate

Cat. No.: B14663313
CAS No.: 51557-87-0
M. Wt: 196.24 g/mol
InChI Key: FAQDYYYYXZQWDF-IUCAKERBSA-N
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Description

Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate is an organic compound with the molecular formula C13H20O3 It is a derivative of cyclopentaneacetic acid and is known for its unique structural features, including a cyclopentyl ring with an oxo group and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate typically involves the esterification of cyclopentaneacetic acid derivatives. One common method includes the reaction of cyclopentaneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate involves its interaction with specific molecular targets. The oxo group and the ester functionality play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its biological activity is attributed to its ability to interact with cellular enzymes and receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl jasmonate: A structurally related compound with similar ester functionality.

    Methyl epijasmonate: Another derivative with a similar cyclopentyl ring structure.

    Jasmonic acid: The parent compound from which these esters are derived.

Uniqueness

Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate is unique due to its specific stereochemistry and the presence of the prop-2-en-1-yl substituent. This structural feature imparts distinct reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

51557-87-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2-[(1S,2S)-3-oxo-2-prop-2-enylcyclopentyl]acetate

InChI

InChI=1S/C11H16O3/c1-3-4-9-8(5-6-10(9)12)7-11(13)14-2/h3,8-9H,1,4-7H2,2H3/t8-,9-/m0/s1

InChI Key

FAQDYYYYXZQWDF-IUCAKERBSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCC(=O)[C@H]1CC=C

Canonical SMILES

COC(=O)CC1CCC(=O)C1CC=C

Origin of Product

United States

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